4,6-dichloro-1H-imidazo[4,5-c]pyridine
Overview
Description
4,6-Dichloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings fused together. This compound is known for its significant chemical and biological properties, making it a subject of interest in various fields of research and industry .
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to have a structural resemblance to purines, which play a crucial role in numerous disease conditions .
Mode of Action
Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Biochemical Pathways
Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways .
Pharmacokinetics
The compound is predicted to have high gi absorption and is bbb permeant .
Result of Action
Imidazo[4,5-c]pyridine derivatives are known to have medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives, followed by chlorination to introduce the chlorine atoms at the 4 and 6 positions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
4,6-Dichloro-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,6-Dichloro-1H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyridine: Another isomer with unique applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNZTUWNBRZDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418419 | |
Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2589-12-0 | |
Record name | 2589-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-dichloro-1H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,6-dichloro-1H-imidazo[4,5-c]pyridine a useful starting material for synthesizing modified nucleosides?
A1: this compound, also known as 2,6-dichloro-3-deaza-9H-purine, serves as a versatile building block in nucleoside synthesis due to its structure. The presence of two chlorine atoms allows for further modifications, enabling the creation of a diverse range of nucleoside analogs. The research by Seela et al. [] highlights its utility in an acid-catalyzed fusion reaction with a protected 3-deoxy-β-D-ribofuranose sugar. This reaction selectively yields N1-glycosylated products, specifically the β-D and α-D anomers of the nucleoside, along with an interesting α-D-anomer of a 3′-deoxyarabinonucleoside, formed via epimerization. This selectivity and the potential for further modification make this compound a valuable tool in nucleoside chemistry.
Q2: Can you explain the significance of the observed regioselectivity in the reaction with the sugar moiety?
A2: The acid-catalyzed fusion reaction of this compound with the protected sugar exhibits regioselectivity, favoring N1-glycosylation exclusively []. This selectivity is significant because it allows for the controlled synthesis of specific nucleoside isomers. The absence of N3-glycosylated products simplifies the reaction outcome and facilitates the isolation and characterization of the desired N1-glycosylated nucleosides. This control over regioselectivity is crucial for developing potential therapeutic agents, as different isomers can exhibit varying biological activities.
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